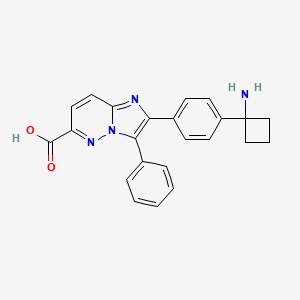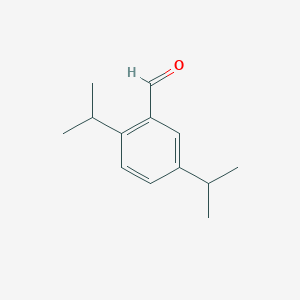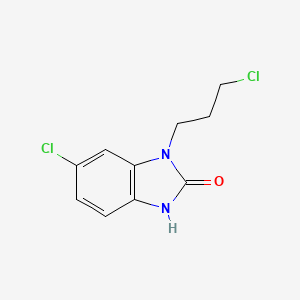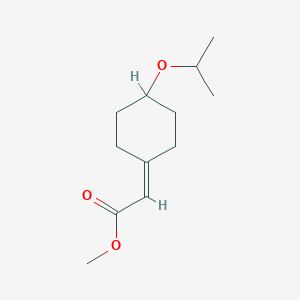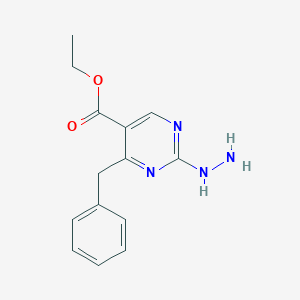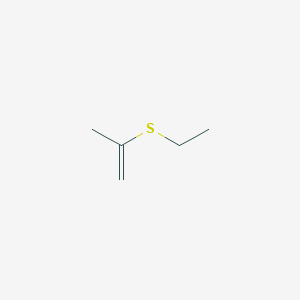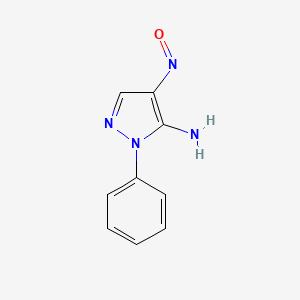![molecular formula C14H21N3 B8374026 4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline](/img/structure/B8374026.png)
4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline is a bicyclic amine compound characterized by its unique structural features. This compound is part of the diazabicycloheptane family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,4R)-4-aminoproline methyl esters.
Epimerization: Under basic conditions, these esters undergo 2-epimerization.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
科学的研究の応用
4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Uniqueness
特性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC名 |
4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline |
InChI |
InChI=1S/C14H21N3/c1-10(2)16-8-14-7-13(16)9-17(14)12-5-3-11(15)4-6-12/h3-6,10,13-14H,7-9,15H2,1-2H3/t13-,14-/m0/s1 |
InChIキー |
FJKCHZXWFXYECA-KBPBESRZSA-N |
異性体SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)N |
正規SMILES |
CC(C)N1CC2CC1CN2C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


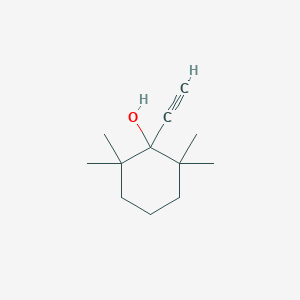
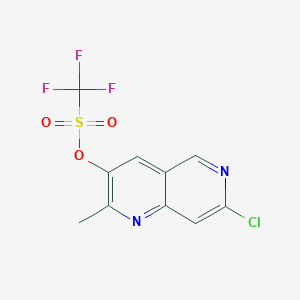
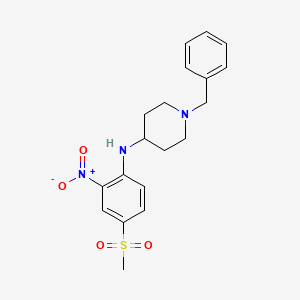
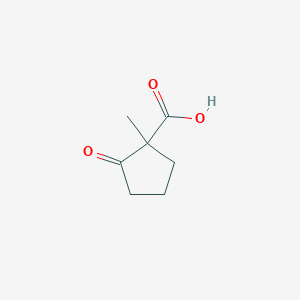
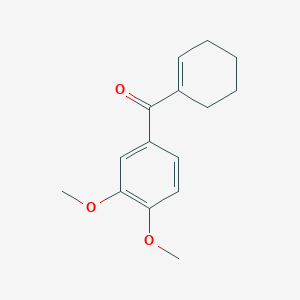
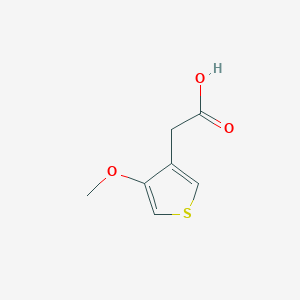
![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)
